Benzamide,N-(2-cyanophenyl)-2-(methylamino)-
Description
The compound Benzamide, N-(2-cyanophenyl)-2-(methylamino)- is a benzamide derivative characterized by:
- A methylamino (-NHCH₃) group at the 2-position of the benzamide ring.
- An N-(2-cyanophenyl) substituent, where a phenyl group bearing a cyano (-CN) group at the 2-position is attached to the amide nitrogen.
This structure confers unique electronic and steric properties due to the electron-withdrawing cyano group and the secondary amine functionality.
Properties
CAS No. |
712309-23-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-17-14-9-5-3-7-12(14)15(19)18-13-8-4-2-6-11(13)10-16/h2-9,17H,1H3,(H,18,19) |
InChI Key |
UYMWWANPMSZNPS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- typically involves the reaction of 2-cyanobenzoyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would depend on its specific biological target. Generally, benzamides exert their effects by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved could include:
Receptor Binding: Interaction with neurotransmitter receptors such as dopamine or serotonin receptors.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the N-Phenyl Group
The N-phenyl substituent plays a critical role in modulating the compound’s properties. Key analogs include:
Key Observations:
- Electron-withdrawing groups (e.g., -CN, -Cl) increase polarity and may enhance binding to electron-rich biological targets.
- Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce metabolic stability.
Variations in the Benzamide Core
Modifications to the methylamino group or benzamide ring alter reactivity and applications:
Key Observations:
- Methylamino vs. dimethylamino: Dimethylation reduces hydrogen-bonding capacity but increases lipophilicity.
- Acetyl groups enable conjugation reactions, expanding utility in drug synthesis .
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